4-Bromo-7-methyltryptophol
Description
4-Bromo-7-methyltryptophol (CAS No. 214915-69-2) is a brominated indole derivative with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.126 g/mol. Structurally, it consists of an indole ring substituted with a bromine atom at the 4-position, a methyl group at the 7-position, and an ethanol group at the 3-position (2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol) . It is primarily used as a pharmaceutical intermediate, with commercial suppliers like ECA International Corporation offering it at 98% purity .
Synthesis routes for this compound involve precursors such as 4-[(5-bromo-2-methyl-phenyl)-hydrazono]-butan-1-ol, achieving reference yields of ~25% . Its polar hydroxyl group enhances solubility in polar solvents, while the bromine and methyl substituents influence steric and electronic properties, impacting reactivity in downstream applications.
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-7-methyl-1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C12H15BrN2O/c1-7-2-3-10(13)11-8(4-9(14)6-16)5-15-12(7)11/h2-3,5,9,15-16H,4,6,14H2,1H3 |
InChI Key |
CNEAVKQKUTVXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CC(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research and Application Insights
- Pharmaceutical Relevance: Tryptophol derivatives are explored as serotonin receptor modulators. The hydroxyl group in this compound may mimic tyrosine or tryptophan residues in receptor binding, unlike non-functionalized bromoindoles . Carboxylic acid derivatives (e.g., 860624-90-4) are often used as intermediates for kinase inhibitors due to their metal-chelating ability .
Limitations :
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